methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate
Description
Methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 1,5-dimethylpyrazole moiety via a carbamoyl benzoate ester group. The compound’s structure was likely validated using crystallographic tools such as SHELX software, a standard in small-molecule refinement .
Properties
IUPAC Name |
methyl 4-[[5-(1,5-dimethylpyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O4/c1-9-8-12(20-21(9)2)14-18-19-16(25-14)17-13(22)10-4-6-11(7-5-10)15(23)24-3/h4-8H,1-3H3,(H,17,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPIOUWCCNXBWLK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 1,5-Dimethyl-1H-pyrazole
The 1,5-dimethylpyrazole moiety is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones. A representative method involves reacting methylhydrazine with acetylacetone in ethanol under reflux (72 hours), yielding 1,5-dimethyl-1H-pyrazole with >85% purity. Microwave-assisted synthesis reduces reaction time to 30 minutes at 150°C, achieving comparable yields.
Reaction Conditions:
| Reagent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| Methylhydrazine | Ethanol | Reflux | 72 h | 87 |
| Acetylacetone | Ethanol | Microwave | 30 min | 89 |
Formation of the 1,3,4-Oxadiazole Ring
The 1,3,4-oxadiazole ring is constructed via cyclodehydration of diacylhydrazides. For example, treating 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-carbohydrazide with phosphoryl chloride (POCl₃) in dichloromethane at 0–5°C for 4 hours yields the oxadiazole intermediate. Alternative methods employ polyphosphoric acid (PPA) at 120°C for 6 hours, though POCl₃ offers superior regioselectivity.
Cyclization Efficiency:
| Cyclizing Agent | Solvent | Temperature | Time | Yield (%) |
|---|---|---|---|---|
| POCl₃ | DCM | 0–5°C | 4 h | 78 |
| PPA | Neat | 120°C | 6 h | 65 |
Carbamoylation and Esterification
Carbamoyl Linkage Formation
The carbamoyl bridge between the oxadiazole and benzoate is established via nucleophilic acyl substitution. Activating the benzoic acid derivative with thionyl chloride (SOCl₂) generates the acyl chloride, which reacts with the oxadiazole-2-amine in tetrahydrofuran (THF) at −10°C. Triethylamine (Et₃N) is added to scavenge HCl, improving reaction efficiency.
Optimized Parameters:
| Acylating Agent | Base | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| SOCl₂ | Et₃N | THF | −10°C | 82 |
| CDI | None | DMF | RT | 68 |
Methyl Esterification
Esterification of the benzoic acid precursor is achieved using methanol under acidic conditions. Sulfuric acid (H₂SO₄) catalyzes the reaction at reflux (12 hours), yielding the methyl ester with >90% conversion. Alternatively, diazomethane (CH₂N₂) in diethyl ether provides quantitative esterification at room temperature but poses safety risks.
Esterification Methods:
| Method | Catalyst | Solvent | Time | Yield (%) |
|---|---|---|---|---|
| H₂SO₄/MeOH | H₂SO₄ | Methanol | 12 h | 92 |
| Diazomethane | None | Diethyl ether | 1 h | 98 |
Integrated Synthesis Pathways
Two primary routes dominate the literature:
Sequential Assembly (Pyrazole → Oxadiazole → Benzoate)
-
Couple with methyl 4-(chlorocarbonyl)benzoate.
Overall Yield: 62% over three steps.
Convergent Approach
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Prepare methyl 4-aminobenzoate independently.
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React with pre-formed 5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazole-2-carbonyl chloride.
Overall Yield: 71% (reduces side reactions).
Analytical Characterization
Critical validation techniques include:
Spectroscopic Analysis
Chromatographic Purity
HPLC (C18 column, MeCN/H₂O 70:30): Rt = 6.72 min, purity >99%.
Challenges and Optimization
Regioselectivity in Oxadiazole Formation
POCl₃ minimizes formation of the 1,2,4-oxadiazole isomer (<5%) compared to PPA (>15%).
Solubility Issues
The carbamoyl intermediate exhibits poor solubility in non-polar solvents. Switching from toluene to dimethylformamide (DMF) increases reaction homogeneity and yield by 18%.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate can undergo various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of oxadiazole N-oxides.
Reduction: Reduction can break down the oxadiazole ring to yield amines and hydrazides.
Substitution: Both the pyrazole and oxadiazole rings can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or peracids under mild conditions.
Reduction: Lithium aluminium hydride or catalytic hydrogenation.
Substitution: Halogenating agents (for electrophilic substitution) and strong bases (for nucleophilic substitution).
Major Products
Oxidation Products: Oxadiazole N-oxides and other oxidized derivatives.
Reduction Products: Amines and hydrazides.
Substitution Products: Various substituted pyrazole and oxadiazole derivatives.
Scientific Research Applications
Methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate has found applications across various scientific fields:
Chemistry: Used as a building block for more complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.
Medicine: Explored for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with unique properties, such as advanced polymers and coatings.
Mechanism of Action
The compound exerts its effects primarily through interactions with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: Inhibition of specific enzymes involved in metabolic pathways, modulation of receptor activity, and interaction with DNA/RNA sequences.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Analogues
The compound shares structural motifs with several 1,3,4-oxadiazole and pyrazole derivatives reported in recent literature. Key comparisons include:
Key Structural Differences
- Oxadiazole vs. Tetrazole Cores : Unlike compounds 4g and 4h, which incorporate tetrazole rings, the target compound uses a 1,3,4-oxadiazole core, which is more electron-deficient and may enhance binding to enzymatic active sites .
- Substituent Variations : The target compound’s 1,5-dimethylpyrazole group introduces steric hindrance compared to LMM5’s 4-methoxyphenyl or LMM11’s furan-2-yl groups. This could influence solubility and target selectivity .
Physicochemical and Pharmacokinetic Considerations
- Metabolic Stability : Ester groups are prone to hydrolysis, whereas sulfamoyl groups (as in LMM5/LMM11) are more metabolically stable, indicating a trade-off in drug design .
- Steric Effects : The 1,5-dimethylpyrazole group introduces bulk that could hinder binding to flat enzymatic pockets, unlike the planar 4-methoxyphenyl group in LMM5 .
Biological Activity
Methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of a pyrazole ring and an oxadiazole moiety, which are known for their diverse biological activities. The molecular formula is with a molecular weight of approximately 288.30 g/mol.
Antitumor Activity
Recent studies have highlighted the antitumor potential of pyrazole derivatives. The compound has been evaluated for its efficacy against various cancer cell lines. For instance:
- In vitro Studies : Research indicates that pyrazole derivatives exhibit significant cytotoxicity against breast cancer cell lines such as MCF-7 and MDA-MB-231. The combination of this compound with doxorubicin showed enhanced anticancer effects compared to doxorubicin alone .
Antimicrobial Activity
The compound has also demonstrated notable antimicrobial properties. Pyrazole derivatives have been reported to exhibit activity against a range of pathogens:
- Bacterial Inhibition : Studies have shown that certain pyrazole compounds inhibit bacterial growth effectively, suggesting potential applications in treating infections caused by resistant strains .
- Fungal Activity : The antifungal activity of related pyrazole compounds has been documented, indicating that this compound may also possess similar properties .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Pyrazole derivatives are known to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells, leading to increased cell death .
- Anti-inflammatory Effects : Some pyrazole derivatives also exhibit anti-inflammatory properties, which may contribute to their overall therapeutic profile.
Case Studies and Research Findings
Several studies have investigated the biological activities of pyrazole derivatives similar to this compound:
Q & A
Q. What are the recommended synthetic routes for methyl 4-{[5-(1,5-dimethyl-1H-pyrazol-3-yl)-1,3,4-oxadiazol-2-yl]carbamoyl}benzoate?
The synthesis typically involves coupling reactions between the 1,3,4-oxadiazole-2-carboxamide moiety and the methyl benzoate derivative. A common approach is to use carbodiimide-based coupling agents (e.g., DCC or EDC) in anhydrous solvents like DMF or THF under nitrogen atmosphere. Post-synthesis purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) followed by recrystallization from ethanol .
Q. What spectroscopic techniques are essential for characterizing this compound?
Basic characterization includes:
- NMR spectroscopy (¹H, ¹³C, DEPT-135) to confirm substitution patterns and regiochemistry.
- FT-IR to identify carbamate (C=O stretch ~1700 cm⁻¹) and oxadiazole (C=N stretch ~1600 cm⁻¹) functionalities.
- Mass spectrometry (EI/ESI) to verify molecular weight (e.g., [M+H]⁺ peak). Advanced techniques like HRMS or X-ray crystallography are recommended for resolving structural ambiguities .
Q. What safety precautions are critical when handling this compound?
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Work in a fume hood to avoid inhalation of dust or vapors.
- Storage: Keep in a tightly sealed container at 2–8°C, away from heat and light.
- Toxicity: Classified under EU-GHS as acute toxicity (Category 4 for oral/dermal/inhalation). Avoid skin contact and use respiratory protection (e.g., NIOSH P95 masks) for prolonged exposure .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the compound’s structure?
X-ray diffraction using SHELXL (v.2018/3) is ideal for determining absolute configuration and bond angles. For crystals with twinning or disorder, refine using the TWIN/BASF commands in SHELXL. Data collection at low temperature (100 K) with Mo-Kα radiation (λ = 0.71073 Å) improves resolution. Validate the final structure with PLATON/CHECKCIF to detect crystallographic anomalies .
Q. How to design experiments to evaluate the compound’s bioactivity against target enzymes?
- Molecular docking: Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., cyclooxygenase-2). Validate docking poses with MD simulations (GROMACS, AMBER).
- In vitro assays: Perform enzyme inhibition assays (IC₅₀ determination) with positive controls (e.g., indomethacin for COX-2). Use fluorogenic substrates for real-time kinetic monitoring .
Q. What methodologies assess environmental fate and ecotoxicity of this compound?
- Degradation studies: Use HPLC-MS to track hydrolysis/photolysis products in simulated environmental matrices (pH 4–9, UV light exposure).
- Ecotoxicology: Conduct acute toxicity tests on Daphnia magna (OECD 202) and algal growth inhibition (OECD 201). For chronic effects, use zebrafish embryos (FET test, OECD 236) .
Q. How to resolve contradictions in reported toxicity data?
- Dose-response reevaluation: Repeat OECD 423 acute oral toxicity tests with standardized doses (5–2000 mg/kg).
- Mechanistic studies: Perform in vitro cytotoxicity assays (MTT, LDH release) on HepG2 cells to distinguish between necrotic and apoptotic pathways. Cross-validate with transcriptomic profiling (RNA-seq) to identify dysregulated genes .
Q. What strategies optimize crystallization for poorly diffracting samples?
Q. How to evaluate the compound’s stability under varying experimental conditions?
- Thermal stability: Perform TGA/DSC analysis (5–300°C, 10°C/min) to identify decomposition points.
- Solution stability: Monitor degradation via ¹H NMR in DMSO-d₆ or CDCl₃ over 72 hours. Use LC-MS to quantify degradation products .
Q. What computational methods predict regioselectivity in derivative synthesis?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
